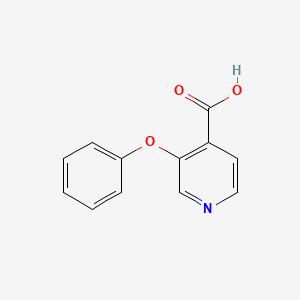

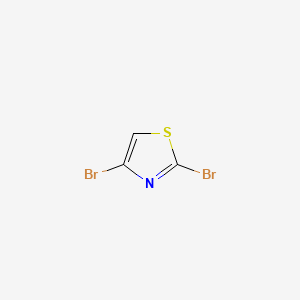

![molecular formula C17H16FNO3S2 B2762356 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034602-80-5](/img/structure/B2762356.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiophene derivatives are a class of heterocyclic compounds that have been the subject of much research due to their potential biological activity . They have been used in the development of various drugs due to their diverse biological and pharmacological properties .

Synthesis Analysis

Benzothiophene derivatives can be synthesized using various methods, including coupling reactions and electrophilic cyclization reactions . The specific synthesis pathway would depend on the exact structure of the derivative .Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be quite complex, with various substituents attached to the benzothiophene core . The exact structure would depend on the specific derivative.Chemical Reactions Analysis

Benzothiophene derivatives can undergo a variety of chemical reactions, depending on their specific structure . For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can vary widely, depending on their specific structure . For example, benzothiophene itself is a white solid with a melting point of 32 °C and a boiling point of 221 °C .Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

A study on derivatives of benzenesulfonamide, including compounds with structural similarities to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide, demonstrated their ability to selectively inhibit COX-2 over COX-1 enzymes. This selectivity was enhanced by the introduction of a fluorine atom, leading to compounds with potent, selective, and orally active COX-2 inhibitory activity, which are promising for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Kynurenine 3-Hydroxylase Inhibition

N-(4-Phenylthiazol-2-yl)benzenesulfonamides, with structural elements common to the compound , have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. This inhibition is significant for neurological studies, as it affects the kynurenine pathway, potentially influencing neurodegenerative diseases and psychiatric disorders (Röver et al., 1997).

Photodynamic Therapy Applications

New derivatives of benzenesulfonamide have been explored for their photophysical and photochemical properties, specifically their application in photodynamic therapy for cancer treatment. These studies emphasize the role of such compounds in generating singlet oxygen, a critical aspect in the photodynamic eradication of cancer cells (Pişkin et al., 2020).

Anticancer Potential

Research on aminothiazole-paeonol derivatives, closely related to this compound, revealed high anticancer potential against various cancer cell lines. These studies indicate the compound's significant inhibitory activity, offering a promising avenue for developing new anticancer agents (Tsai et al., 2016).

Radical N-Demethylation of Amides

Innovative research demonstrates the use of N-fluorobenzenesulfonimide, sharing functional groups with the compound of interest, in the radical N-demethylation of amides. This process, facilitated by a copper catalyst, represents a novel method in organic synthesis, potentially impacting pharmaceutical development and synthetic chemistry (Yi et al., 2020).

Mechanism of Action

Target of Action

Compounds containing a benzothiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective against various diseases and conditions such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, cancer, and more .

Mode of Action

Benzothiophene derivatives have been reported to interact with various biological targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Benzothiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties . The specific pathways affected would depend on the exact structure of the compound and the nature of its targets.

Result of Action

Benzothiophene derivatives have been reported to have various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S2/c1-11-8-12(18)6-7-17(11)24(21,22)19-9-15(20)14-10-23-16-5-3-2-4-13(14)16/h2-8,10,15,19-20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNOTJIERRLMCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2762276.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2762279.png)

![benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2762283.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,1,3-benzoxadiazole-4-carboxamide;hydrochloride](/img/structure/B2762284.png)

![[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2762285.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2762291.png)

![3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2762292.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2762296.png)